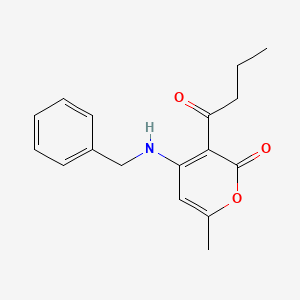![molecular formula C27H31N3O3 B5000266 ethyl 4-(3-phenylpropyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5000266.png)
ethyl 4-(3-phenylpropyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-phenylpropyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate is a synthetic compound with potential application in scientific research. It is a member of the piperidinecarboxylate family of compounds and has been found to exhibit interesting biological properties. In
作用机制
The mechanism of action of ethyl 4-(3-phenylpropyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate involves its binding to the sigma-1 receptor. This receptor is located in the endoplasmic reticulum (ER) and plays a crucial role in various cellular processes such as protein folding, calcium signaling, and lipid metabolism. The binding of this compound to the sigma-1 receptor leads to the modulation of these processes, which in turn affects cellular function.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to improve cognitive function and memory retention.
实验室实验的优点和局限性
One of the advantages of using ethyl 4-(3-phenylpropyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the function of this receptor and its potential as a therapeutic target. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can cause liver damage at high doses, which may limit its use in certain experiments.
未来方向
There are several future directions for research on ethyl 4-(3-phenylpropyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate. One potential direction is to study its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, depression, and schizophrenia. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis. Additionally, further studies can be conducted to investigate its potential toxicity and safety profile.
In conclusion, this compound is a synthetic compound with potential application in scientific research. It has been found to exhibit interesting biological properties and can be used as a tool to study the function of the sigma-1 receptor and its potential as a therapeutic target. Further research is needed to explore its potential as a therapeutic agent and to investigate its safety profile.
合成方法
Ethyl 4-(3-phenylpropyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate can be synthesized using a multistep process. The first step involves the condensation of 2-(1H-pyrazol-1-yl)benzoic acid with 3-phenylpropanal in the presence of a suitable catalyst. The resulting intermediate is then reacted with ethyl 4-piperidinecarboxylate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.
科学研究应用
Ethyl 4-(3-phenylpropyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate has been found to exhibit interesting biological properties that make it a potential candidate for scientific research. One of the potential applications of this compound is in the field of neuroscience. Studies have shown that it has a high affinity for the sigma-1 receptor, which is involved in various neurological disorders such as Alzheimer's disease, depression, and schizophrenia. This compound can be used as a tool to study the function of the sigma-1 receptor and its potential as a therapeutic target.
属性
IUPAC Name |
ethyl 4-(3-phenylpropyl)-1-(2-pyrazol-1-ylbenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3/c1-2-33-26(32)27(15-8-12-22-10-4-3-5-11-22)16-20-29(21-17-27)25(31)23-13-6-7-14-24(23)30-19-9-18-28-30/h3-7,9-11,13-14,18-19H,2,8,12,15-17,20-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRTZLVHOOBETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CC=CC=C2N3C=CC=N3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-fluorophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5000185.png)
![(4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5000199.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5000209.png)

![3-(benzyloxy)-N-{[(2,4,6-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5000217.png)


![methyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5000246.png)
![N-allyl-2-[(3-chloro-4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5000248.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5000254.png)


![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000287.png)
